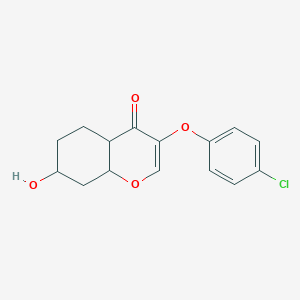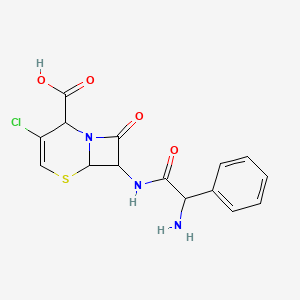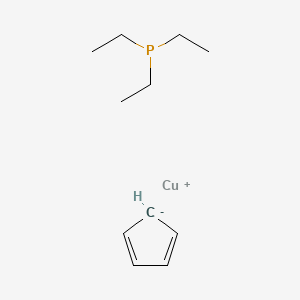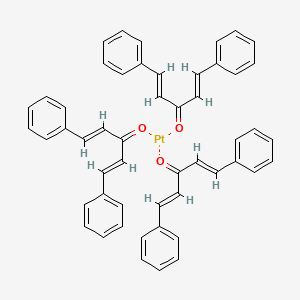
Ethylene, 2-chloro-1-(o-chlorophenyl)-1-(p-chlorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-chloro-4-[2-chloro-1-(2-chlorophenyl)ethenyl]benzene is a chlorinated organic compound. It is a derivative of dichlorodiphenyltrichloroethane (DDT), a well-known pesticide. This compound is of interest due to its environmental persistence and potential biological effects .
Preparation Methods
The synthesis of 1-chloro-4-[2-chloro-1-(2-chlorophenyl)ethenyl]benzene can be achieved through photochemical degradation of DDT. The process involves UV irradiation of DDT, leading to the formation of various photoproducts, including this compound . Industrial production methods typically involve controlled photochemical reactions to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
1-chloro-4-[2-chloro-1-(2-chlorophenyl)ethenyl]benzene undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert this compound into less chlorinated derivatives.
Substitution: It can undergo substitution reactions where chlorine atoms are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Scientific Research Applications
1-chloro-4-[2-chloro-1-(2-chlorophenyl)ethenyl]benzene has several scientific research applications:
Chemistry: It is used as a model compound to study the photochemical degradation of chlorinated pesticides.
Biology: Researchers investigate its effects on various biological systems to understand its toxicity and environmental impact.
Medicine: Studies focus on its potential effects on human health, particularly its role as an endocrine disruptor.
Mechanism of Action
The mechanism of action of 1-chloro-4-[2-chloro-1-(2-chlorophenyl)ethenyl]benzene involves its interaction with biological molecules. It can bind to and disrupt the function of various enzymes and receptors, leading to toxic effects. The compound’s molecular targets include the endocrine system, where it can mimic or block the action of natural hormones .
Comparison with Similar Compounds
1-chloro-4-[2-chloro-1-(2-chlorophenyl)ethenyl]benzene is similar to other chlorinated organic compounds, such as:
Dichlorodiphenyldichloroethylene (DDE): A major metabolite of DDT with similar environmental persistence and biological effects.
Dichlorodiphenyldichloroethane (DDD): Another DDT metabolite with comparable properties.
Polychlorinated biphenyls (PCBs): A group of chlorinated compounds with similar environmental and health concerns. The uniqueness of 1-chloro-4-[2-chloro-1-(2-chlorophenyl)ethenyl]benzene lies in its specific structure and the particular pathways through which it is formed and degraded.
Properties
CAS No. |
25394-54-1 |
|---|---|
Molecular Formula |
C14H9Cl3 |
Molecular Weight |
283.6 g/mol |
IUPAC Name |
1-chloro-2-[(E)-2-chloro-1-(4-chlorophenyl)ethenyl]benzene |
InChI |
InChI=1S/C14H9Cl3/c15-9-13(10-5-7-11(16)8-6-10)12-3-1-2-4-14(12)17/h1-9H/b13-9+ |
InChI Key |
OQMWNKDFIAFJEO-UKTHLTGXSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C(=C/Cl)/C2=CC=C(C=C2)Cl)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C(=CCl)C2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Hydroxy-3,4,12-trimethoxy-17-methyl-17-azatetracyclo[8.4.3.01,10.02,7]heptadeca-2(7),3,5,12-tetraene-11,16-dione](/img/structure/B12324077.png)

![1-Cyclopropyl-1,4-dihydro-6,8-dimethoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinolinecarboxylic Acid Hydrochloride; Moxifloxacin EP Impurity B HCl Salt](/img/structure/B12324086.png)
![2-[4-hydroxy-2-(hydroxymethyl)phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12324087.png)

![4a,5,5a,6,6a,6b,7,7a-Octahydro-7,7a-dihydroxy-3,6b-dimethyl-5-methylenecycloprop[2,3]indeno[5,6-b]furan-2(4H)-one](/img/structure/B12324100.png)

![15-(5-hydroxy-6-methylhept-6-en-2-yl)-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol](/img/structure/B12324107.png)
![4-[(7-hydroxy-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]benzene-1,2-diol;hydrochloride](/img/structure/B12324108.png)

![2-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12324127.png)
![9-Methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9-trien-14-one](/img/structure/B12324133.png)

![(3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrouro[3,4-g][1]benzouran]-6'-one](/img/structure/B12324143.png)
